Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a 3,4-dimethoxybenzamido substituent at position 2 and a methyl group at position 4. The 3,4-dimethoxybenzamido group introduces electron-donating methoxy substituents, which may influence solubility, bioavailability, and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-5-27-21(24)18-14-8-6-12(2)10-17(14)28-20(18)22-19(23)13-7-9-15(25-3)16(11-13)26-4/h7,9,11-12H,5-6,8,10H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXVRJXOQUTWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article will explore its biological activity, focusing on its anticancer properties and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 403.49 g/mol. Its structure features a tetrahydrobenzo[b]thiophene core, which is significant for its biological interactions. The presence of the 3,4-dimethoxybenzamide group enhances its potential reactivity and interaction with biological targets.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 403.49 g/mol |
| CAS Number | 1216677-15-4 |
| Purity | ≥95% |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity, particularly against various cancer cell lines. The mechanism of action appears to involve apoptosis induction in cancer cells.
Case Study: Breast Cancer
In a study focused on breast cancer cell lines, this compound demonstrated an IC50 range from 23.2 to 49.9 μM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
Table 2: Antitumor Activity Data
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Ethyl 2-(3,4-dimethoxybenzamido)-... | 23.2 - 49.9 | |
| 5-Fluorouracil (5-FU) | Varies | |
| Other derivatives with moderate activity | 52.9 - 95.9 |
The unique structural features of this compound facilitate interactions with key enzymes and receptors involved in cancer progression. These interactions may lead to the inhibition of pathways critical for tumor growth and survival.
Other Biological Activities
Apart from its anticancer properties, this compound has been investigated for additional biological activities:
- AChE Inhibition : Some derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Effects : Research indicates that thieno[2,3-c]pyridine derivatives exhibit antimicrobial properties against specific pathogens .
Table 3: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Analogs
- Synthetic Routes: The target compound is likely synthesized via amidation of the precursor (ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with 3,4-dimethoxybenzoyl chloride, analogous to methods in and .
- Yield Considerations : Yields for similar amidation reactions range from 22% () to 70% (), depending on steric and electronic effects of substituents .
Physicochemical Properties
Molecular Weight and LogP :
Melting Points :
- Compound 5b () melts at 189–191°C, while benzamido derivatives () may exhibit lower melting points due to reduced crystallinity from non-polar substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
